Spectroscopic Characterization of 1-Cyclohexyl-3-(2-hydroxyethyl)thiourea: A Comprehensive Technical Guide
Spectroscopic Characterization of 1-Cyclohexyl-3-(2-hydroxyethyl)thiourea: A Comprehensive Technical Guide
Executive Summary
The rational design and characterization of N,N′ -disubstituted thioureas are foundational to modern medicinal chemistry, particularly in the development of urease inhibitors, kinase modulators, and metal-chelating agents. 1-cyclohexyl-3-(2-hydroxyethyl)thiourea (Chemical Formula: C₉H₁₈N₂OS; MW: 202.32 g/mol ) is a highly versatile bifunctional scaffold. It combines the lipophilic bulk of a cyclohexyl ring with the hydrogen-bonding capacity of a hydroxyethyl moiety, bridged by a rigid, planar thiourea core.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the spectroscopic phenomena (NMR, IR, MS) of this compound, providing a self-validating synthetic protocol and an authoritative reference for drug development professionals.
Mechanistic Rationale & Synthetic Workflow
The synthesis of N,N′ -disubstituted thioureas is typically achieved via the nucleophilic addition of a primary amine to an isothiocyanate [1]. This "click-type" reaction is highly atom-economical. In this specific workflow, ethanolamine acts as the nucleophile, attacking the highly electrophilic central carbon of cyclohexyl isothiocyanate. The reaction is driven by the thermodynamic stability of the resulting conjugated thiourea system [2].
Self-Validating Synthetic Protocol
To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation steps (TLC monitoring and selective acid-washing).
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Preparation : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (1.0 eq, 10 mmol, 0.61 g) in 15 mL of anhydrous tetrahydrofuran (THF).
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Electrophile Addition : Cool the solution to 0 °C using an ice bath. Slowly add cyclohexyl isothiocyanate (1.05 eq, 10.5 mmol, 1.48 g) [1] dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents uncontrolled exothermic spikes and minimizes the formation of symmetrical thiourea byproducts.
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Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–6 hours.
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Validation: Monitor via Thin Layer Chromatography (TLC) using EtOAc:Hexane (1:1). The reaction is complete when the high- Rf isothiocyanate spot is consumed.
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Work-up (Self-Correction) : Concentrate the mixture under reduced pressure. Re-dissolve the crude residue in 30 mL of dichloromethane (DCM). Wash with 0.1 M HCl (15 mL). Causality: The mild acid wash selectively protonates and partitions any unreacted ethanolamine into the aqueous layer without degrading the thiourea. Wash with brine (15 mL) to remove residual water.
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Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the solid from hot ethanol/water to yield pure 1-cyclohexyl-3-(2-hydroxyethyl)thiourea as a white crystalline solid.
Figure 1: Synthetic workflow and characterization pathway for 1-cyclohexyl-3-(2-hydroxyethyl)thiourea.
Spectroscopic Data Presentation & Causality Analysis
The structural validation of the synthesized compound relies on orthogonal spectroscopic techniques. The data presented below is derived from standard characterization parameters for N,N′ -disubstituted aliphatic thioureas [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Choice : DMSO- d6 is explicitly chosen over CDCl₃. Causality: DMSO disrupts intermolecular hydrogen bonding, allowing for the distinct observation of the hydroxyl (-OH) and thiourea (-NH) protons, which would otherwise heavily broaden or coalesce in non-polar solvents.
¹H NMR Data (400 MHz, DMSO- d6 )
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Thiourea NH (ethyl) | 7.50 | Broad triplet | 1H | -NH-CH₂- |
| Thiourea NH (cyclohexyl) | 7.35 | Broad doublet | 1H | -NH-Cy |
| Hydroxyl OH | 4.75 | Broad singlet | 1H | -OH |
| Cyclohexyl CH-N | 4.05 | Multiplet | 1H | Cy-H₁ |
| Hydroxyethyl CH₂-O | 3.55 | Multiplet | 2H | -CH₂-OH |
| Hydroxyethyl CH₂-N | 3.45 | Multiplet | 2H | -CH₂-NH- |
| Cyclohexyl CH₂ | 1.85 – 1.10 | Multiplets | 10H | Cy-H₂ to Cy-H₆ |
Mechanistic Insight : The -NH protons appear significantly downfield (7.35–7.50 ppm) compared to standard amines. This is caused by the strong electron-withdrawing nature of the thiocarbonyl (C=S) group, which delocalizes the nitrogen lone pair via resonance, giving the C-N bond partial double-bond character. The broadening of these peaks is due to the quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1) and intermediate chemical exchange rates.
¹³C NMR Data (100 MHz, DMSO- d6 )
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
| Thiocarbonyl C=S | 181.5 | C=S |
| Hydroxyethyl CH₂-O | 59.8 | -CH₂-OH |
| Cyclohexyl CH-N | 52.4 | Cy-C₁ |
| Hydroxyethyl CH₂-N | 46.2 | -CH₂-NH- |
| Cyclohexyl CH₂ (ortho) | 32.5 | Cy-C₂, C₆ |
| Cyclohexyl CH₂ (para) | 25.3 | Cy-C₄ |
| Cyclohexyl CH₂ (meta) | 24.8 | Cy-C₃, C₅ |
Mechanistic Insight : The C=S carbon resonates at an extreme downfield position (~181.5 ppm). Unlike carbonyls (C=O, ~160-170 ppm), thiocarbonyls experience a dominant paramagnetic shielding term ( σp ). The larger size and polarizability of the sulfur atom lower the energy gap between the non-bonding ( n ) and anti-bonding ( π∗ ) orbitals. This n→π∗ transition deshields the carbon nucleus significantly, pushing it past 180 ppm [2].
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is critical for confirming the functional group transformations, specifically the disappearance of the isothiocyanate (-N=C=S) stretch typically found at ~2100 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Causality / Structural Significance |
| 3280 | O-H / N-H stretch | Strong, Broad | Extensive intermolecular H-bonding in the solid state. |
| 2925, 2852 | C-H stretch (aliphatic) | Strong, Sharp | Characteristic symmetric/asymmetric stretches of the cyclohexyl ring. |
| 1545 | N-H bend / C-N stretch | Strong | The "Amide II" equivalent for thioureas; confirms secondary amine formation. |
| 1340 | C-N stretch | Medium | Partial double bond character of the thiourea N-C bond. |
| 1210 | C=S stretch | Medium | Lower frequency than C=O (~1700 cm⁻¹) due to the larger mass of sulfur and weaker π -overlap. |
| 1050 | C-O stretch | Strong | Confirms the integrity of the primary alcohol from ethanolamine. |
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in positive mode is the standard for characterizing polar thioureas.
| Ion Species | m/z (Observed) | Theoretical Exact Mass | Assignment |
| [M+H]⁺ | 203.1215 | 203.1212 | Protonated molecular ion |
| [M+Na]⁺ | 225.1034 | 225.1032 | Sodium adduct |
| [M-H₂O+H]⁺ | 185.1109 | 185.1107 | In-source fragmentation (loss of water) |
| [M-C₆H₁₁NH₂+H]⁺ | 104.0375 | 104.0372 | Loss of cyclohexylamine, leaving the isothiocyanate fragment |
Mechanistic Insight : In ESI+, protonation occurs preferentially at the sulfur atom rather than the nitrogen. Sulfur is softer and highly polarizable, stabilizing the positive charge via resonance delocalization across the N-C-N system. The prominent fragmentation peak at m/z 104 corresponds to the cleavage of the cyclohexyl-N bond, a classic retro-addition pathway observed in collision-induced dissociation (CID) of thioureas.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14289, Cyclohexyl isothiocyanate. PubChem - NIH.[Link]
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Eisa, H. M., et al. "Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor." Molecules (MDPI).[Link]
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Ranu, B. C., et al. "A simple and green procedure for the synthesis of symmetrical N,N'-disubstituted thioureas on the surface of alumina under microwave irradiation." Arkivoc.[Link]
